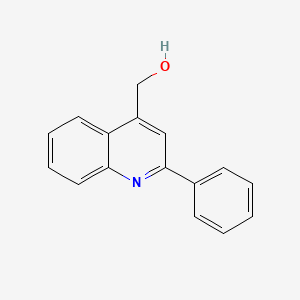

(2-Phenylquinolin-4-yl)methanol

Descripción general

Descripción

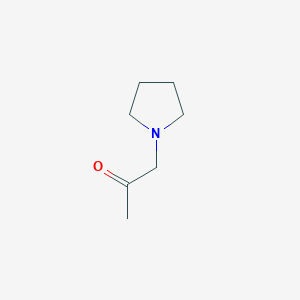

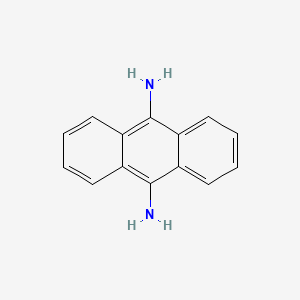

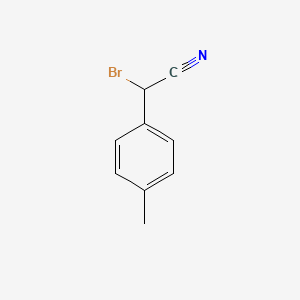

“(2-Phenylquinolin-4-yl)methanol” is a compound used for scientific research . It has the molecular formula C16H13NO and a molecular weight of 235.28 . The IUPAC name for this compound is "this compound" .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID METHYL ESTER . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The SMILES notation for this compound is OCC1=CC(C2=CC=CC=C2)=NC3=CC=CC=C13 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 435.9±35.0 °C at 760 mmHg . The compound has a molecular weight of 235.28 .

Aplicaciones Científicas De Investigación

1. Functionalization in Organic Synthesis

(2-Phenylquinolin-4-yl)methanol serves as a key intermediate in various organic synthesis processes. Belyaeva et al. (2018) demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of quinoline, highlighting its role in modifying pyridine rings in aqueous environments (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

2. Ligand in Metal Complexes

Mamo et al. (2002) reported that derivatives of 2-pyridyl-4-phenylquinolines, which can be derived from this compound, act as asymmetric bidendate ligands to complex with transition metals such as ruthenium, osmium, or iridium. This application is crucial in the development of metal complexes for various industrial and research purposes (Mamo, Nicoletti, & Tat, 2002).

3. Synthesis of Heterocyclic Compounds

Arcadi et al. (2007) explored the use of this compound derivatives in the synthesis of functionalized 4-alkylquinolines. Their research involved electrolysis-driven sequential alkylative heterocyclization processes, showcasing the compound's utility in generating heterocyclic structures, a significant area in medicinal chemistry and materials science (Arcadi, Bianchi, Inesi, Marinelli, & Rossi, 2007).

4. Synthesis of 3-Iodoquinolines

Sasaki et al. (2017) utilized derivatives of this compound in the preparation of 3-iodoquinolines. This demonstrates its potential in creating structurally diverse quinoline derivatives, which are of great interest in pharmaceutical and agrochemical research (Sasaki, Moriyama, & Togo, 2017).

5. Photophysical Studies in Inorganic Chemistry

Shakirova et al. (2018) explored the use of this compound derivatives in synthesizing Ir(III) luminescent complexes. The study highlighted how such derivatives influence the emission properties of these complexes, underlining its importance in photophysical studies and potential applications in optical materials and sensors (Shakirova et al., 2018).

6. Electrocatalysis and Synthesis of N-heterocycles

Liu, Xu, and Wei (2021) demonstrated the activation of methanol as a C1 source in the synthesis of N-heterocyclesusing electrocatalytic protocols, involving this compound derivatives. This process highlights its role in sustainable and efficient synthesis strategies, particularly in the development of new pharmaceuticals and agrochemicals (Liu, Xu, & Wei, 2021).

7. Oxidative Ring-Contraction in Organic Chemistry

Karimi et al. (2015) utilized this compound derivatives in oxidative ring-contraction reactions to produce quinoline derivatives. This research provides insights into the transformation and synthesis of quinolines, a class of compounds widely used in pharmaceuticals and fine chemicals (Karimi, Ma, Ramig, Greer, Szalda, & Subramaniam, 2015).

Direcciones Futuras

Quinoline, which “(2-Phenylquinolin-4-yl)methanol” is a derivative of, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

(2-phenylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFWJDXPMSASAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555277 | |

| Record name | (2-Phenylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29268-33-5 | |

| Record name | (2-Phenylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)